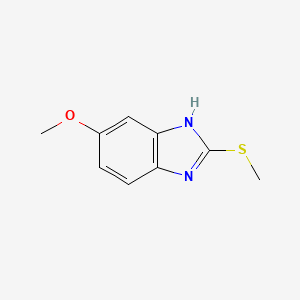

5-Methoxy-2-(methylthio)benzimidazole

Overview

Description

5-Methoxy-2-(methylthio)benzimidazole is a heterocyclic compound . It is used as a building block in various chemical reactions . The empirical formula is C9H10N2OS and the molecular weight is 194.253 Da .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-(methylthio)benzimidazole consists of a benzimidazole core with a methoxy group attached to the 5-position and a methylthio group attached to the 2-position .Physical And Chemical Properties Analysis

5-Methoxy-2-(methylthio)benzimidazole is a powder with a melting point of 261-263 °C (lit.) .Scientific Research Applications

Antimicrobial Activity

5-Methoxy-2-(methylthio)benzimidazole has demonstrated antimicrobial properties. Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Studies have investigated its mode of action and efficacy in inhibiting microbial growth .

Anticancer Potential

The compound’s structural features make it an interesting candidate for cancer research. Scientists have studied its effects on cancer cell lines, evaluating its cytotoxicity and potential as an anticancer drug. Further investigations are needed to understand its mechanisms of action and optimize its therapeutic use .

Metal Chelation and Coordination Chemistry

Due to the presence of a thiol group, 5-Methoxy-2-(methylthio)benzimidazole can act as a ligand in coordination chemistry. Researchers have explored its ability to chelate metal ions, which has implications in catalysis, bioinorganic chemistry, and material science .

Organic Synthesis

The compound serves as a building block in organic synthesis. Scientists have utilized it to create more complex molecules, including pharmaceutical intermediates. Its reactivity and stability make it valuable for constructing diverse chemical structures .

Omeprazole Contaminant Analysis

In pharmaceutical research, 5-Methoxy-2-(methylthio)benzimidazole has been studied as a contaminant in omeprazole formulations. Researchers have developed methods to quantify its presence and identify related compounds. Understanding these impurities is crucial for drug quality control .

Biological Studies

Researchers have investigated the compound’s interactions with biological macromolecules (such as proteins and nucleic acids). Its potential as a probe for studying biological processes and as a tool in drug discovery has been explored .

Mechanism of Action

Target of Action

5-Methoxy-2-(methylthio)benzimidazole is a derivative of benzimidazole . Benzimidazoles and their derivatives are known to act as corrosion inhibitors for various metals, including steels, pure metals (Fe, Al, Cu, Zn), and alloys . They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, and salt solutions .

Mode of Action

Benzimidazole derivatives, including 5-Methoxy-2-(methylthio)benzimidazole, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . The inhibiting behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .

Biochemical Pathways

It is known that benzimidazole derivatives can form a film on the metal surface, protecting it from corrosion .

Result of Action

The primary result of the action of 5-Methoxy-2-(methylthio)benzimidazole is the inhibition of corrosion. By forming a protective film on the metal surface, it decreases the rate of attack by the environment on metals .

Action Environment

The efficacy and stability of 5-Methoxy-2-(methylthio)benzimidazole as a corrosion inhibitor can be influenced by various environmental factors. For instance, it has been shown to be effective in extremely aggressive, corrosive acidic media . .

Safety and Hazards

Safety data sheets indicate that if inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . If it comes into contact with skin or eyes, it should be washed off with plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . It is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires caused by this chemical .

Future Directions

properties

IUPAC Name |

6-methoxy-2-methylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-12-6-3-4-7-8(5-6)11-9(10-7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMHKUVMHMOAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-(methylthio)benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(trifluoromethyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B3195438.png)

![1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B3195497.png)

![2-[(2s)-2-Methylpyrrolidin-2-Yl]-1h-Benzimidazole-7-Carboxamide](/img/structure/B3195505.png)